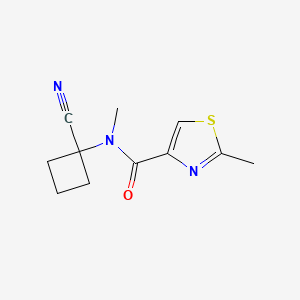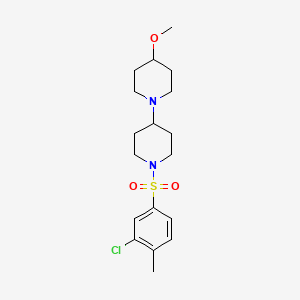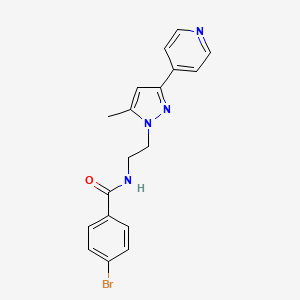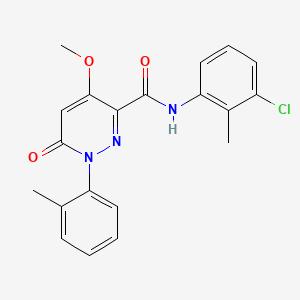
4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C16H19ClN4O4 and its molecular weight is 366.8. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Multiple Myeloma
Pomalidomide-C3-NH2 is a next-generation immunomodulatory drug (IMiD) that has shown promise in the treatment of relapsed/refractory multiple myeloma (MM). It has demonstrated improved efficacy and toxicity profiles compared to its predecessors, lenalidomide and thalidomide . Clinical studies have shown its activity in patients who are refractory to lenalidomide and bortezomib, making it a significant addition to the anti-myeloma armamentarium .
Immunomodulatory Applications
As a member of the IMiDs class, Pomalidomide-C3-NH2 exhibits potent immunomodulatory properties. It has been used in preclinical and clinical investigations to modulate the immune response, which is crucial in the treatment of hematological malignancies like MM, myelodysplastic syndrome, non-Hodgkin lymphoma, and chronic lymphocytic leukemia .
High-Throughput Screening Assays
The intrinsic fluorescence of Pomalidomide-C3-NH2 can be utilized in high-throughput screening assays to rapidly assess the cellular penetration of degrader candidates. This application is particularly useful in the optimization of protein degraders, balancing factors such as potency, cell permeability, and solubility .
Targeted Protein Degradation
Pomalidomide-C3-NH2 hydrochloride serves as a building block for the synthesis of molecules for targeted protein degradation. It is instrumental in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins .
Research and Development of New Therapeutics
The compound is used in the research and development of new therapeutics, particularly for diseases or conditions related to abnormally high levels or activity of TNF-α. It is involved in the preparation of both unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .
Synthesis of Pomalidomide Conjugates
Pomalidomide-C3-NH2 is used as a template for the synthesis of pomalidomide conjugates. These conjugates are significant in the creation of new drugs and treatments, expanding the applications of pomalidomide beyond its initial scope .
Mécanisme D'action
Target of Action
Pomalidomide-C3-NH2, also known as 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, primarily targets Cereblon (CRBN) . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex . This interaction is crucial for the anti-myeloma activity of immunomodulatory drugs .
Mode of Action
Pomalidomide-C3-NH2 operates as an immunomodulatory agent with antineoplastic activity . It binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process inhibits angiogenesis, the formation of new blood vessels, and myeloma cell growth . The dual effect of angiogenesis inhibition and myeloma cell growth suppression is central to its activity .
Biochemical Pathways
Pomalidomide-C3-NH2 affects multiple biochemical pathways. It initiates the upregulation of immune surface markers by interacting with CRBN . This interaction leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway, resulting in upregulation of B7-2 mRNA and protein expression . The compound also enhances T cell– and natural killer cell–mediated immunity .
Result of Action
The action of Pomalidomide-C3-NH2 results in the inhibition of angiogenesis and myeloma cell growth . It also leads to the upregulation of immune surface markers and enhancement of T cell– and natural killer cell–mediated immunity . These actions contribute to the generation of an immune-responsive environment, increasing immune recognition and proinflammatory cytokines .
Action Environment
The action of Pomalidomide-C3-NH2 is influenced by the environment in which it operates. For instance, in the context of pancreatic lesions and cancer cells, the compound alters macrophage populations, turning the microenvironment from immunosuppressive to immune-responsive . This alteration decreases fibrogenesis in pancreatic cancer and enhances the effectiveness of other treatments .
Propriétés
IUPAC Name |
4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4.ClH/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22;/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLKXXQNIILGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)
![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)


![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)